molecular formula C14H18N6O2 B2970167 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379987-60-5

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2970167
CAS No.: 2379987-60-5
M. Wt: 302.338
InChI Key: CVPLWENNFABYOJ-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrimidine ring linked to a piperidine moiety via a methoxy group, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyrimidine rings can enhance binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a triazole ring, piperidine moiety, and pyrimidine ring. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-19-9-12(17-18-19)13(21)20-7-3-11(4-8-20)10-22-14-15-5-2-6-16-14/h2,5-6,9,11H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPLWENNFABYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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